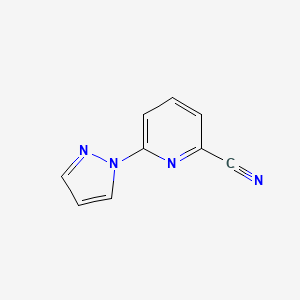

6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXJHROZIGSIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electronic Structure and Spectroscopic Elucidation

Theoretical Frameworks for Molecular Electronic Structure Analysis

The electronic structure of molecules like 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile is effectively investigated using quantum chemical computational methods. rsc.org Density Functional Theory (DFT) has emerged as a particularly powerful tool for this purpose, offering a balance between computational cost and accuracy. rsc.orgnih.gov DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and calculate various electronic properties. rsc.orgnih.gov

These theoretical frameworks allow for the determination of key parameters that govern the molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and electronic excitation properties. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another crucial theoretical method. It provides a detailed picture of the bonding and electronic delocalization within the molecule by analyzing the interactions between filled and vacant orbitals. biointerfaceresearch.com This analysis helps in understanding the stability arising from hyperconjugative interactions and charge delocalization.

Advanced Spectroscopic Methods for Structural Assignment and Bonding Characterization

The precise structure and bonding of this compound are elucidated through a combination of advanced spectroscopic techniques. Vibrational and resonance spectroscopy are the cornerstones of this characterization.

Vibrational Spectroscopy for Probing Functional Group Interactions and Molecular Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational details of the molecule. biointerfaceresearch.com Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds.

The nitrile (C≡N) group exhibits a characteristic stretching vibration, which is a strong and sharp band in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole (B372694) and pyridine (B92270) rings are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov

Computational DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of the experimental IR and Raman spectra. nih.gov The table below presents typical calculated vibrational frequencies for a related pyrazole derivative, which can serve as a reference for understanding the vibrational modes of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | ~2240 | Nitrile stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C/C=N)ring | 1600-1400 | Pyridine and pyrazole ring stretching |

| δ(C-H)in-plane | 1300-1000 | Aromatic C-H in-plane bending |

| γ(C-H)out-of-plane | 900-675 | Aromatic C-H out-of-plane bending |

Table 1: Representative calculated vibrational frequencies for a pyrazole-pyridine system. The exact values for this compound may vary.

Resonance Spectroscopic Techniques for Investigating Electronic Environments and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms and probing the electronic environment of the nuclei within the molecule. Both ¹H and ¹³C NMR are routinely employed.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. The chemical shifts of the protons are influenced by the electron density around them. Protons on the pyridine and pyrazole rings are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity of the atoms.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the nitrile group is typically found in a distinct region of the spectrum. The carbons of the pyridine and pyrazole rings will have chemical shifts that are characteristic of their electronic environment. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign the proton and carbon signals. nih.gov

Below are tables with predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from similar compounds. rsc.orgnih.gov

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Pyridine) | ~7.8 | d | ~8.0 |

| H-4 (Pyridine) | ~8.0 | t | ~8.0 |

| H-5 (Pyridine) | ~7.6 | d | ~8.0 |

| H-3' (Pyrazole) | ~8.5 | d | ~2.5 |

| H-4' (Pyrazole) | ~6.6 | t | ~2.5 |

| H-5' (Pyrazole) | ~7.9 | d | ~2.5 |

Table 2: Predicted ¹H NMR data for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine) | ~135 |

| C-3 (Pyridine) | ~125 |

| C-4 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~120 |

| C-6 (Pyridine) | ~152 |

| C≡N | ~117 |

| C-3' (Pyrazole) | ~142 |

| C-4' (Pyrazole) | ~112 |

| C-5' (pyrazole) | ~130 |

Table 3: Predicted ¹³C NMR data for this compound.

Orbital Interactions and Molecular Electronic Properties of the System

The pyrazole ring is generally considered electron-rich, while the pyridine ring is electron-deficient. The connection of these two rings creates a push-pull system, where the pyrazole ring can act as an electron donor and the pyridine ring as an electron acceptor. The nitrile group further enhances the electron-withdrawing nature of the pyridine ring.

Analysis of the frontier molecular orbitals (HOMO and LUMO) through DFT calculations can visualize these interactions. The HOMO is often localized on the more electron-rich pyrazole moiety, while the LUMO tends to be distributed over the electron-deficient pyridine and nitrile fragments. This spatial separation of the HOMO and LUMO is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. These electronic features are fundamental to understanding the reactivity, photophysical properties, and potential applications of this class of compounds. nih.gov

Coordination Chemistry of 6 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile As a Ligand

Ligand Design Principles and Diverse Coordination Modes

The design of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile as a ligand is predicated on the well-established coordination preferences of its constituent moieties. The combination of a pyridine (B92270) ring and a pyrazole (B372694) ring creates a classic bidentate chelating system, while the carbonitrile group adds a functional element that can influence the electronic properties and potentially the extended structure of the resulting metal complexes.

The primary coordination mode of this compound involves the nitrogen atoms from both the pyridine and pyrazole rings. These types of pyrazolyl-pyridine ligands typically act as bidentate, N,N-chelating agents, forming a stable five-membered chelate ring with a metal center. nih.govmdpi.comrsc.org The coordination involves the nitrogen atom of the pyridine ring and the N2 atom of the pyrazole ring (the nitrogen atom not bonded to the pyridine ring). This bidentate chelation is a recurring motif in the chemistry of related ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp), which are known to form stable octahedral complexes with transition metals. nih.govacs.org

The geometry of the resulting complex is highly dependent on the metal ion. For instance, with first-row transition metals like iron(II), two ligands typically coordinate to form a pseudo-octahedral [M(L)₂]²⁺ complex. acs.org The robust nature of this N,N-chelation makes these ligands effective for constructing discrete mononuclear complexes as well as more complex polynuclear structures. mdpi.comrsc.org

| Table 1: Representative Coordination Modes of Pyrazolyl-Pyridine Ligands |

| Mode |

| Bidentate N,N-Chelation |

| Bridging Coordination |

The carbonitrile (-C≡N) group at the 2-position of the pyridine ring plays a significant, albeit primarily electronic, role. Nitrile groups are strongly electron-withdrawing, which reduces the electron density of the pyridine ring. nih.gov This electronic influence makes the pyridine nitrogen a weaker Lewis base compared to analogous ligands without the nitrile substituent. This modulation of the ligand's electronic properties can have a profound impact on the resulting metal complex, particularly on the ligand field strength and, consequently, on the magnetic properties of complexes with d⁴–d⁷ metal ions like iron(II). mdpi.com

While the primary coordination occurs through the pyrazolyl-pyridine unit, the nitrogen atom of the carbonitrile group represents an additional potential donor site. In coordination chemistry, nitrile groups are known to coordinate to metal centers, typically in an end-on fashion. nih.gov This functionality could, in principle, allow this compound to act as a bridging ligand, linking multiple metal centers to form coordination polymers or extended supramolecular assemblies. However, in the context of a strong chelating framework, this bridging role is secondary and may only be observed under specific stoichiometric or reaction conditions.

Formation of Metal Complexes with Transition and Lanthanide Elements

The versatile chelating nature of this compound and its analogues allows for the formation of complexes with a wide array of metal ions, including both d-block transition metals and f-block lanthanide elements. The synthetic strategies employed and the resulting structures are heavily influenced by the choice of the metal center.

The synthesis of metal complexes with pyrazolyl-pyridine ligands is generally straightforward. The most common method involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. jscimedcentral.comnih.gov Single crystals suitable for X-ray diffraction are often obtained through slow evaporation of the solvent or by diffusion techniques.

| Table 2: General Synthesis Strategies for Pyrazolyl-Pyridine Metal Complexes |

| Method |

| Solution Mixing |

| Reflux |

| Slow Diffusion |

| Solvothermal Synthesis |

The identity of the metal ion has a critical influence on the structural and electronic properties of the resulting complex. This is particularly evident when comparing complexes of transition metals and lanthanides, or in spin-crossover (SCO) systems.

Transition Metal Complexes and Spin-Crossover (SCO): For iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine ligands, the metal center can exist in either a high-spin (HS) or low-spin (LS) state, depending on factors like temperature, pressure, or light irradiation. mdpi.com The switch between these spin states induces significant changes in the M-N bond lengths and the geometry of the coordination sphere. In the LS state (S=0), the Fe-N bonds are shorter, reflecting a stronger metal-ligand interaction, whereas in the HS state (S=2), the bonds are elongated. acs.orgnih.gov This bistability is a direct consequence of the ligand field strength, which in the case of this compound, is tuned by the electronic properties of the pyrazole, pyridine, and electron-withdrawing nitrile groups. nih.gov

| Table 3: Representative Influence of Fe(II) Spin State on M-N Bond Lengths (Å) in a [Fe(bppR,Y)₂]²⁺ Analogue | | :--- | :--- | :--- | | Bond | Low-Spin (LS) State | High-Spin (HS) State | | Fe—N(pyridine) | ~1.88 Å | ~2.18 Å | | Fe—N(pyrazole) | ~1.96 Å | ~2.20 Å | | Data is illustrative, based on findings for closely related [Fe(bppR,Y)₂]²⁺ complexes. acs.org |

Lanthanide Complexes: Lanthanide ions (Ln³⁺) are characterized by their larger ionic radii and higher coordination numbers (typically 8-10) compared to transition metals. When complexed with pyrazolyl-pyridine type ligands, lanthanides often accommodate more than two ligand molecules or incorporate solvent molecules and counter-ions into their primary coordination sphere. mdpi.comacs.orgnih.gov For example, studies on related ligands show that lanthanide complexes can adopt a C₂ symmetry, with the axis passing through the metal and the pyridine nitrogen. acs.org The contraction of the ionic radius across the lanthanide series also influences the Ln-N and Ln-O bond lengths, affecting the stability of the complexes. acs.orgrsc.org

Metal-Ligand Electronic Interactions and Charge Transfer Phenomena

The electronic structure of complexes containing this compound is rich with possibilities for charge transfer transitions. These transitions, where an electron moves from a metal-based orbital to a ligand-based orbital or vice versa, are often responsible for the intense colors of many coordination compounds.

In a typical complex with a d-block metal, the highest occupied molecular orbitals (HOMOs) often have significant metal d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are typically π* orbitals localized on the aromatic ligand system. An electronic transition from the HOMO to the LUMO is thus classified as a Metal-to-Ligand Charge Transfer (MLCT) transition. rsc.org

Conversely, Ligand-to-Metal Charge Transfer (LMCT) is also possible, especially with an easily oxidized ligand and an easily reduced metal center. Furthermore, in heteroleptic complexes or ligands with distinct electronic domains, Ligand-to-Ligand Charge Transfer (LLCT) can occur. rsc.org For this compound, the π-systems of the pyrazole and pyridine rings, modified by the electron-withdrawing nitrile group, provide low-lying acceptor orbitals. Theoretical calculations on related copper(I) complexes with pyrazolyl-pyridine ligands confirm that the emissive excited states can arise from a mixture of MLCT and LLCT transitions. rsc.org The specific energies of these charge transfer bands are sensitive to the metal, its oxidation state, and the solvent environment, providing a powerful spectroscopic probe of the metal-ligand interaction. sphinxsai.comuobaghdad.edu.iq

Spin-State Transitions and Magneto-Structural Correlations in Resulting Complexes

Detailed research findings and data tables on the spin-state transitions and magneto-structural correlations of complexes containing the this compound ligand are not available in the current body of scientific literature.

Supramolecular Chemistry and Solid State Architectures

Non-Covalent Interactions in Crystal Engineering Principles

The assembly of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile in the solid state is governed by a combination of hydrogen bonds, π-stacking, and other weak intermolecular forces. These interactions work in concert to produce stable, three-dimensional networks. The study of similar pyrazole- and pyridine-based compounds shows that a hierarchy of non-covalent interactions, including hydrogen bonding and π-stacking, are crucial in the formation of their solid-state structures. mdpi.comresearchgate.net

While lacking conventional hydrogen bond donors like O-H or N-H, this compound can participate in weak C-H···N and C-H···π hydrogen bonds. The nitrogen atoms of the pyridine (B92270) ring, pyrazole (B372694) ring, and the cyano group are all potential hydrogen bond acceptors. In related crystal structures of pyrazolyl-pyridine derivatives, weak C-H···N hydrogen bonds have been shown to link molecules into layers or more complex networks. nih.govresearchgate.net For instance, in the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C-H···N interactions connect adjacent molecules to form layers. nih.govresearchgate.net The amino groups on similar oligo–α–pyridyl(pyrazyl)amine ligands that are not deprotonated often serve as effective donors for hydrogen bonding, which helps assemble mononuclear molecules into diverse architectures like 1-D chains or 3-D networks. nih.gov The interplay between different donors and acceptors can lead to the formation of robust supramolecular synthons that guide the assembly process.

The planar, electron-rich aromatic systems of the pyridine and pyrazole rings are ideally suited for π-π stacking interactions. mdpi.com These interactions, which involve face-to-face arrangements of the aromatic rings, are a significant driving force in the packing of aromatic molecules. nih.gov The geometry of these interactions can vary, from perfectly sandwiched to, more commonly, parallel-displaced arrangements. In a related compound, 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, weak π-π stacking interactions between the pyrazole and pyridine rings, with a centroid-to-centroid distance of 3.828 Å, contribute to the stabilization of the crystal structure. Theoretical studies on similar systems confirm that π-stacking contacts, in combination with hydrogen bonding, are crucial for solid-state stability. mdpi.comresearchgate.net The electronic nature of the rings—with the pyridine ring being relatively electron-deficient and the pyrazole ring being electron-rich—can lead to favorable electrostatic interactions that further stabilize the stacked arrangement.

Beyond hydrogen bonding and π-stacking, other weak forces play a role in the molecular packing of this compound. The highly polar nitrile (cyano) group introduces significant dipole-dipole interactions, which can influence the orientation of molecules within the crystal lattice. Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are common in pyridine- and pyrazole-containing structures. mdpi.comconicet.gov.ar Hirshfeld surface analysis of related compounds reveals that H···H, C···H, and N···H contacts account for a large percentage of the intermolecular interactions, underscoring the collective importance of van der Waals forces and other weak contacts in achieving dense and stable packing. nih.govrsc.org In some cases, anion-π interactions are also observed, which can stabilize layered assemblies. mdpi.comconicet.gov.ar

Crystallographic Analysis of Molecular Conformation and Intermolecular Packing

A detailed crystallographic analysis provides definitive information on molecular conformation, bond lengths, bond angles, and the precise nature of intermolecular packing. Although a public crystal structure for this compound is not available, analysis of closely related compounds provides valuable insights into its likely solid-state conformation.

For example, crystal structures of ligands like 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine reveal that the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles around 86-88°. nih.govresearchgate.net This non-planar conformation is a common feature in linked aromatic systems, adopted to minimize steric hindrance. In another analog, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the dihedral angle between the two pyrazolyl rings is 67.9°. researchgate.net This suggests that the bond linking the pyridine and pyrazole rings in this compound likely allows for significant torsional flexibility, resulting in a non-coplanar arrangement in the solid state. This conformation is critical as it dictates how the molecule can present its binding sites for intermolecular interactions and coordination.

| Compound | Key Dihedral Angle(s) | Dominant Intermolecular Interactions | Reference |

|---|---|---|---|

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | Pyrazolyl-Pyridine: 87.77° and 85.73° | Weak C-H···N Hydrogen Bonds | nih.govresearchgate.net |

| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | Pyrazole-Pyrazole: 67.9° | C-H···N Hydrogen Bonds | researchgate.net |

| 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide | Pyrazole-Pyridine: 1.87° (nearly coplanar) | N-H···N and N-H···O Hydrogen Bonds, π-π Stacking |

Rational Design and Formation of Supramolecular Assemblies and Coordination Polymers

The molecular structure of this compound makes it a highly valuable building block, or "ligand," for the rational design of complex supramolecular systems and coordination polymers. nih.govresearchgate.net Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity of organic compounds, including heterocyclic systems like pyrazole (B372694) and pyridine (B92270) derivatives.

Theoretical studies on related pyrazolyl-pyridine structures have demonstrated that the planarity of the molecule is a key feature. For instance, in 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are nearly perpendicular to the central pyridine ring. nih.gov In contrast, for 2-(1H-pyrazol-3-yl)pyridine, the pyridine and pyrazole rings are nearly planar, which is a result of the coordination with a metal ion. scispace.com For 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, DFT calculations would likely show a high degree of planarity between the pyrazole and pyridine rings, facilitating electronic communication between the two aromatic systems.

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of the molecule. In a related rhenium(I) complex of 2-(1H-pyrazol-3-yl)pyridine, DFT calculations revealed that the HOMO is predominantly located on the metal and associated ligands, while the LUMO is centered on the pyridylpyrazole moiety, indicating its role as an electron acceptor. scispace.com For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole ring, while the LUMO is likely concentrated on the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing nitrile group. This distribution suggests that the pyrazole ring would be susceptible to electrophilic attack, while the pyridine ring would be prone to nucleophilic attack.

Reactivity indices derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule. For a similar pyridylpyrazole derivative, these functions have been used to identify the electrophilic and nucleophilic centers, corroborating the predictions from HOMO-LUMO analysis. rsc.orgeurasianjournals.com

Table 1: Calculated Electronic Properties of a Representative Pyridylpyrazole Derivative rsc.orgeurasianjournals.com

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data presented is for a related pyridylpyrazole derivative and is intended to be illustrative of the types of properties calculated using DFT.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

MD simulations of pyrazole and pyridine derivatives in solution can reveal the preferred conformations and the flexibility of the molecule. nih.govmdpi.com For this compound, a key conformational aspect is the dihedral angle between the pyrazole and pyridine rings. MD simulations would explore the rotational barrier around the C-N bond connecting the two rings and determine the most stable rotational isomers in a given solvent. The planarity observed in DFT calculations would likely be maintained in solution, with minor fluctuations.

Furthermore, MD simulations can elucidate the behavior of the molecule in aqueous solution. The nitrogen atoms of the pyrazole and pyridine rings, as well as the nitrile group, can form hydrogen bonds with water molecules. The simulation can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. The stability of ligand-protein complexes, often evaluated using MD simulations by monitoring root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), is a crucial aspect of drug design. researchgate.net

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties like NMR, IR, and UV-Vis spectra. These predictions, when compared with experimental data, serve as a powerful tool for structural elucidation and validation of the computational model.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. bohrium.comnih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the electron-deficient pyridine ring would be expected to appear at a lower field (higher ppm) compared to those on the electron-rich pyrazole ring. The carbon of the nitrile group would have a characteristic chemical shift in the 13C NMR spectrum. Comparing these predicted spectra with experimentally obtained NMR data would confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.govnih.gov The nitrile group (C≡N) has a strong, characteristic absorption in the IR spectrum, typically in the range of 2220-2260 cm-1. The C=N and C=C stretching vibrations of the pyridine and pyrazole rings would also be prominent. The agreement between the calculated and experimental vibrational spectra provides confidence in the accuracy of the computed molecular geometry and force field.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, π-π* transitions within the aromatic system are expected to be the dominant electronic excitations. The presence of the nitrile group and the extended conjugation between the two rings would influence the position of the absorption bands.

Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrazoline Derivative nih.gov

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

| C-H stretch (aromatic) | 3050 | 3065 |

| C=N stretch | 1605 | 1610 |

| C=C stretch (aromatic) | 1580 | 1585 |

Note: This table illustrates the typical level of agreement between experimental and DFT-calculated vibrational frequencies for a related heterocyclic system.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a key area of interest would be the reactivity of the nitrile group. For instance, the hydrolysis of the nitrile to a carboxylic acid or an amide is a common transformation. DFT calculations could model the reaction pathway for this hydrolysis under both acidic and basic conditions. This would involve locating the transition state for the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. The calculated activation energy would provide an estimate of the reaction rate.

Another important reaction would be nucleophilic aromatic substitution on the pyridine ring. The electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrile. DFT calculations can be used to study the mechanism of substitution at these positions by various nucleophiles. scispace.comrsc.orgresearchgate.netnih.gov The calculations would involve locating the Meisenheimer complex (the intermediate) and the transition states leading to and from it. This analysis would not only predict the most likely site of substitution but also provide insights into the factors that control the regioselectivity of the reaction.

Quantitative Structure-Property Relationships for Ligand Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govnih.govchemrevlett.comacs.orgej-chem.orgijsdr.orgwjpsonline.comnih.gov These models are invaluable in ligand design, as they can predict the properties of new, unsynthesized molecules.

For this compound and its derivatives, QSAR models could be developed to predict their potential as ligands for various biological targets, such as kinases. nih.govnih.gov A typical QSAR study would involve a set of pyrazolyl-pyridine derivatives with known biological activity. A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates a subset of these descriptors to the biological activity. A robust QSAR model will have good statistical parameters, such as a high correlation coefficient (R²) and a low root mean square error (RMSE).

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

Once a statistically valid QSAR model is established, it can be used to predict the activity of new, designed ligands based on the this compound scaffold. This allows for the in silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Derivatization and Functionalization Strategies

Regioselective Modification of the Pyridine (B92270) Ring for Property Tuning

The pyridine ring within the pyrazolylpyridine framework serves as a prime target for regioselective functionalization to fine-tune the electronic properties of the molecule. nih.gov Introducing substituents at specific positions, particularly the 4-position of the pyridine ring, provides a regulatory handle on the electronic characteristics of the molecule and its subsequent metal complexes. nih.govresearchgate.net This approach has been successfully used to modulate the reactivity and properties of related pyridinophane and 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand systems. nih.govresearchgate.net

The introduction of electron-donating (EDG) or electron-withdrawing groups (EWG) on the pyridine ring can systematically alter the ligand's basicity and the redox potential of its metal complexes. nih.govnih.gov For instance, in a series of iron complexes with tetra-aza pyridinophane ligands, modifying the 4-position of the pyridine ring with various functional groups resulted in a significant shift in the iron's redox potential without altering the coordination geometry. nih.gov This demonstrates that functionalization of the pyridine ring is a fruitful route to achieve electronic control over reactivity. nih.gov

A study on iron(III) complexes showed a direct correlation between the Hammett parameter (σp) of the pyridine substituent and the catalytic yield in a C-C coupling reaction. nih.gov Complexes with electron-withdrawing groups exhibited higher catalytic yields, which was attributed to the fact that these groups make the iron(III) center more easily reducible. nih.gov

Table 1: Correlation of Pyridine Substitution in Fe-Pyridinophane Complexes with Redox Potential and Catalytic Yield Data derived from a study on related pyridinophane complexes, illustrating the principle of property tuning via pyridine modification. nih.gov

| Ligand Substitution (at 4-position) | Hammett Parameter (σp) | Fe(III)/Fe(II) Redox Potential (E1/2 vs Fc+/Fc) | C-C Coupling Yield (%) |

| Electron Donating | Negative | More Negative | Lower |

| Unsubstituted (H) | 0.00 | Intermediate | Intermediate |

| Electron Withdrawing | Positive | More Positive | Higher |

This interactive table is based on trends reported in the literature. nih.gov

This strategic modification introduces a handle by which electrochemical properties and thermodynamic stability can be tuned, impacting the potential applications of the resulting complexes in areas like catalysis and bioinorganic modeling. nih.govnih.gov

Functionalization of the Pyrazole (B372694) Moiety to Modulate Electronic and Steric Effects

The pyrazole moiety offers significant opportunities for functionalization to modulate the electronic and steric landscape of the 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile scaffold. researchgate.net The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" N1 and a "pyridine-like" N2, allowing it to react with both acids and bases. mdpi.com The other positions on the ring are also available for substitution, permitting a wide range of synthetic manipulations. mdpi.com

One common strategy is the N-alkylation or N-arylation of the pyrazole ring's NH group. researchgate.net The introduction of an aryl moiety, for instance, can considerably enhance the steric effects within the ligand. researchgate.net Such modifications are crucial as the structure of the pyrazolylpyridine ligand directly determines the photophysical and chemical properties of its metal complexes. neu.eduresearchgate.net

Furthermore, the NH group of the pyrazole can act as a proton donor, enabling it to participate in hydrogen bonding. This feature has been exploited in the design of sensors. For example, heteroleptic copper(I) complexes bearing pyrazole-substituted bipyridine ligands have been shown to act as "turn-on" emission sensors for halides. rsc.org The sensing mechanism involves hydrogen-bond formation between the halide ion and the acidic proton of the pyrazole group. rsc.org In some cases, deprotonation of the N-H group can occur, which is useful for creating bridging counter-ions in coordination complexes. researchgate.net

Systematic modifications to the pyrazole ring have been shown to be a key determinant of the functional activity of resulting compounds. mdpi.com The diverse reactivity of the pyrazole ring, including its ability to undergo electrophilic substitution preferentially at the 4-position, allows for the introduction of a wide variety of functional groups, each imparting unique electronic and steric characteristics. nih.gov

Introduction of Extended Conjugated Systems for Enhanced Optoelectronic Behavior

Extending the π-conjugated system of the this compound framework is a key strategy for enhancing its optoelectronic properties. mdpi.comnih.gov The development of new π-conjugated materials is a significant focus in the search for components for modern optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. rsc.orgrsc.org Pyrazole- and pyridine-based heterocyclic compounds are excellent building blocks for these materials due to their inherent photophysical properties and synthetic versatility. mdpi.comnih.gov

Functionalized derivatives can be designed to enhance electronic properties and structural versatility, leading to materials with interesting luminescent and electronic characteristics. nih.gov For example, introducing aryl or other conjugated moieties can lead to an increase in the conjugation and aromaticity of the synthesized compounds. nih.gov Pyrazolo[3,4-b]pyridines, a related class of fused heterocycles, have exhibited excellent physicochemical properties, which have been extensively studied for applications in environmental, biological, and industrial fields. mdpi.com

The search for new materials for laser-based technologies and other optoelectronic applications often focuses on versatile and easily adaptable chromophores. researchgate.net Pyrazole derivatives have received significant attention for their applications in organic electroluminescent devices and optoelectronics. researchgate.net The rational design of these molecules often involves creating extended π-systems to tune their absorption and emission spectra. mdpi.com The incorporation of pyrazole-pyridine scaffolds into larger conjugated structures is a promising route toward novel materials with favorable charge transfer properties for use in solar cells, light-emitting diodes, and field-effect transistors. rsc.org

Rational Design of Derivatives for Targeted Properties and Applications

The rational design of derivatives of this compound is predicated on the understanding that the molecule's structure fundamentally determines its function. neu.eduresearchgate.net This principle allows researchers to create new molecules with specific, targeted properties for applications ranging from catalysis to medicine. nih.govresearchgate.net By strategically modifying the pyrazole or pyridine rings, chemists can tune the steric and electronic factors that govern the molecule's behavior. researchgate.net

A key aspect of rational design is establishing a clear structure-activity relationship (SAR). nih.gov For example, studies on related pyridinophane complexes have demonstrated that modifying the pyridine ring with electron-withdrawing groups leads to a more positive redox potential in the corresponding iron complex, which in turn enhances its catalytic activity in C-C coupling reactions. nih.gov This type of systematic study, where structural changes are directly correlated with functional outcomes, is the essence of rational design. nih.gov

In the context of medicinal chemistry, pyrazole-containing scaffolds are rationally designed to act as inhibitors for specific biological targets like kinases or to possess anticancer properties. researchgate.netnih.gov For example, pyrazolo-pyrimidine molecules have been designed with different substitutions to target enzymes such as VEGFR-2 and DHFR. researchgate.net Similarly, pyrazole-phthalazine hybrids have been rationally designed as α-glucosidase inhibitors. nih.gov This approach involves identifying a core scaffold, like pyrazolylpyridine, and then using synthetic chemistry to introduce functional groups that are predicted to interact favorably with a biological target. researchgate.netnih.gov The goal is to establish a clear link between the ligand's structure and the properties of the resulting complex or molecule. researchgate.net

Structure-Property Relationship Analysis Through Systematic Chemical Modification

The analysis of structure-property relationships (SPRs) through systematic chemical modification is a cornerstone for optimizing the performance of molecules based on the this compound scaffold. neu.edunih.gov This approach involves making incremental, well-defined changes to the molecular structure and observing the corresponding changes in its physical, chemical, or biological properties. researchgate.net The ultimate goal is to establish a predictive model where the properties of a new derivative can be anticipated based on its structure. researchgate.net

(1H-Pyrazolyl)pyridines are excellent candidates for such studies due to their synthetic accessibility and the ease with which they can be modified. neu.eduresearchgate.net The structure of the pyrazolylpyridine ligand is known to determine the photophysical and chemical properties of its metal complexes, making the establishment of these relationships particularly valuable. neu.edu

A powerful example of an SPR study involved a series of iron complexes where the only structural variable was the substituent at the 4-position of a pyridine ring. nih.gov This study successfully separated the electronic effects of the ligand modification from structural changes, demonstrating a clear correlation between the substituent's electronic nature (quantified by the Hammett parameter), the complex's redox potential, and its catalytic efficacy. nih.gov Such studies are challenging but crucial for defining the independent properties that can be tuned through ligand modification. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are also employed to study these relationships for pyrazole derivatives. researchgate.net These studies correlate calculated parameters like net charges, molecular electrostatic potential (MESP), and frontier molecular orbital (FMO) energies with observed biological activities or physical properties. researchgate.net Through this iterative process of synthesis, characterization, and analysis, the functional ligand-structure-property relationship can be firmly established, guiding the future design of advanced materials and functional molecules. researchgate.net

Future Research Directions and Emerging Paradigms

Integration into Multifunctional Materials and Hybrid Systems

The integration of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile into multifunctional materials and hybrid systems represents a promising frontier. As a bidentate N,N-ligand, analogous to 2,2'-bipyridine, it is highly sought after in coordination chemistry for the construction of metal complexes with tunable properties. researchgate.net The ease of synthesis and the ability to function as a bridging counter-ion upon deprotonation of the pyrazole (B372694) NH group offer significant advantages. researchgate.net

Future research will likely focus on creating hybrid organic-inorganic materials where the pyrazolyl-pyridine ligand is coordinated to various metal centers. These systems are being explored for their photoluminescent, magnetic, and catalytic properties. researchgate.net For instance, the development of photoluminescent coordination polymers for applications in organic light-emitting diodes (OLEDs) is an active area of investigation. researchgate.net The ability to tune the electronic properties of the resulting metal complex by modifying the ligand structure is a key driver of this research. researchgate.net

Another emerging paradigm is the creation of hybrid molecular/materials interfaces, particularly for solar energy applications. roseresearchgroup.org In these systems, molecules like this compound can be anchored to semiconductor surfaces to create functionalized photocathodes for fuel generation, such as dihydrogen production from sunlight. roseresearchgroup.org The goal is to develop integrated devices that mimic artificial photosynthesis by combining light-absorbing materials with molecular catalysts. roseresearchgroup.org

Novel Synthetic Approaches and Automation in Heterocyclic Synthesis

The synthesis of pyrazole and pyridine (B92270) derivatives, including this compound, is evolving with the advent of novel synthetic methodologies and automation. Traditional multi-step syntheses are gradually being supplemented or replaced by more efficient techniques such as multicomponent reactions (MCRs) and flow chemistry. nih.govnih.gov MCRs, for example, allow for the construction of complex molecules like pyran-linked phthalazinone-pyrazole hybrids in a single, atom-economical step. nih.gov

A significant emerging trend is the automation of chemical synthesis, which promises to accelerate the discovery and optimization of novel heterocyclic compounds. rsc.orgsynplechem.com Automated synthesizers, which can use pre-packed reagent cartridges or operate in a continuous-flow, solid-phase manner, are becoming more accessible. nih.govyoutube.com These systems enable the rapid generation of compound libraries for screening and can perform multistep syntheses with minimal human intervention. nih.govrsc.org For example, a fully automated six-step synthesis of the complex pharmaceutical ingredient prexasertib (B560075) has been demonstrated, highlighting the potential of these platforms. nih.gov The development of automated processes for producing organic azides and performing click reactions further expands the toolkit for modifying heterocyclic scaffolds. synplechem.com

| Synthetic Method | Key Features | Potential Application for Pyrazolylpyridines |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity. | Rapid generation of structurally diverse pyrazolylpyridine derivatives. nih.govnih.gov |

| Continuous-Flow Synthesis | Improved safety, scalability, and process control; integration of multiple steps. | Efficient, large-scale production of this compound and analogues. nih.gov |

| Automated Capsule-Based Synthesis | User-friendly, reproducible, based on disposable reagent cartridges. | On-demand synthesis of specific derivatives for rapid testing and validation. synplechem.comyoutube.com |

| Solid-Phase Synthesis (SPS) | Simplifies purification; enables automation and combinatorial library synthesis. | Automated multistep synthesis and diversification of the pyrazolylpyridine scaffold. nih.gov |

Advanced Computational Modeling for Predictive Material Design and Discovery

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of pyrazole-containing compounds. researchgate.netscispace.com These methods allow researchers to investigate molecular geometry, electronic structure, and reactivity before undertaking laborious and expensive experimental synthesis. researchgate.netresearchgate.net

For this compound and its derivatives, DFT calculations are used to determine key parameters that govern their function in materials. These include:

HOMO-LUMO Energy Gaps: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting electronic properties, chemical reactivity, and kinetic stability. researchgate.netresearchgate.net A smaller gap is often associated with higher reactivity. researchgate.net

Molecular Geometry and Charge Distribution: Optimized structures from DFT calculations reveal bond lengths, angles, and intramolecular interactions, such as hydrogen bonding, which influence the molecule's conformation and packing in a solid state. scispace.comresearchgate.netiucr.org Mulliken charge analysis helps identify reactive sites, such as the pyridinic and pyrrolic nitrogen atoms, which are key to coordination with metals. researchgate.net

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can simulate UV-Vis and emission spectra, helping to interpret experimental results and understand the nature of electronic transitions (e.g., ligand-centered vs. metal-to-ligand charge transfer). researchgate.netscispace.commdpi.com

This predictive power accelerates the design of new materials. By computationally screening virtual libraries of derivatives, scientists can identify candidates with desired electronic or photophysical properties for specific applications, such as improved light absorption in solar cells or specific emission wavelengths in OLEDs.

| Computational Method | Property Investigated | Relevance to Material Design |

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap, charge distribution. researchgate.netscispace.com | Predicts stability, reactivity, and coordination behavior. researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and photoluminescence spectra. scispace.commdpi.com | Guides the design of materials with specific optical properties (e.g., for OLEDs, sensors). mdpi.com |

| Hirshfeld Surface Analysis | Intermolecular interactions in the crystal structure. iucr.org | Understands crystal packing and its influence on bulk material properties. |

| Molecular Docking | Binding affinity and interaction with target sites (e.g., enzyme active sites). nih.govnih.gov | Primarily for biomedical applications, but principles apply to designing catalysts. |

Exploration of New Application Domains in Sustainable Technologies (excluding biomedical/pharmaceutical)

The unique electronic characteristics of the this compound scaffold make it a strong candidate for various applications in sustainable technologies. Research is increasingly focused on leveraging these properties beyond the biomedical field.

Catalysis: Protic pyrazole ligands are versatile in homogeneous catalysis. mdpi.com Metal complexes featuring pyrazolyl-pyridine ligands are being investigated as catalysts for important reactions like the dehydrogenation of formic acid (a hydrogen storage molecule) and the hydrogenation of CO2 to produce valuable chemicals. mdpi.com The pyrazole's NH group can participate in metal-ligand cooperation, enhancing catalytic activity. mdpi.com

Solar Energy Conversion: A major area of exploration is in solar energy conversion. nih.gov Pyrazolyl-pyridine derivatives are used as ligands in complexes for dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net For example, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) has been successfully used as a p-type dopant for the hole-transporting material in solid-state DSSCs, significantly improving efficiency. researchgate.net Furthermore, rhenium(I) complexes with pyridylpyrazole ligands are being studied for their potential in the photocatalytic reduction of CO2, a critical process for converting a greenhouse gas into fuel. scispace.com The development of perovskite photocatalysts also represents a significant area for solar energy utilization. rsc.org

Electronics and Optoelectronics: The photoluminescent properties of metal complexes derived from pyrazolyl-pyridines make them suitable for use in OLEDs. researchgate.net By tuning the ligand structure and metal center, it is possible to control the emission color and efficiency of these materials, contributing to the development of energy-efficient displays and lighting.

Q & A

Q. Q1. What are the common synthetic routes for 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, and how are they optimized for yield?

Answer: The synthesis typically involves cyclization or cross-coupling reactions. Key methods include:

- Copper-catalyzed cross-coupling : Reacting halogenated pyridine derivatives (e.g., 2-chloropyridine-3-carbonitrile) with pyrazole in the presence of a copper catalyst and a base like potassium carbonate. Ethanol is often used as a solvent .

- One-pot multicomponent reactions : Combining pyrazole-carboxaldehydes, aromatic ketones, and malononitrile under reflux with ammonium acetate as a catalyst. This method is efficient for constructing the pyridine-carbonitrile scaffold .

Q. Optimization strategies :

Q. Q2. What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrazole-pyridine connectivity and nitrile group position. For example, the nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₆N₄, MW 170.17) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N percentages .

Advanced Research Applications

Q. Q3. How does this compound function as a ligand in coordination chemistry?

Answer: The nitrogen atoms in the pyrazole and pyridine rings act as Lewis bases, enabling coordination with transition metals (e.g., Cu²⁺, Pd²⁺). Applications include:

- Catalysis : Metal complexes of this ligand accelerate Suzuki-Miyaura cross-coupling reactions.

- Material Science : Coordination polymers exhibit luminescent properties due to π-conjugation .

Key validation : X-ray crystallography (e.g., SHELX software ) resolves metal-ligand bond lengths and angles, critical for structure-property relationships.

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound?

Answer: Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Purity variations : Impurities >5% (e.g., unreacted 2-chloropyridine) skew bioassay results. Validate purity via HPLC or GC-MS .

- Assay conditions : Adjust pH, temperature, and co-solvents (e.g., DMSO concentration) to match physiological relevance.

- Structural analogs : Compare with derivatives (Table 1) to isolate functional group contributions .

Q. Table 1: Comparison with Structural Analogs

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| This compound | Nitrile at C2, pyrazole at C6 | Anticancer (IC₅₀: 8.5 μM) |

| 2-(1H-Pyrazol-3-yl)pyridine | Pyrazole at C2, no nitrile | Weak enzyme inhibition |

| 1H-Pyrazolo[3,4-b]pyridine | Fused pyrazole-pyridine ring | Antimalarial (IC₅₀: 2.1 μM) |

Q. Q5. What computational methods are recommended for predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., kinases) using software like AutoDock Vina .

- Crystallographic Refinement : SHELXL refines X-ray data to resolve bond distortions caused by the nitrile group .

Q. Q6. How can researchers address challenges in synthesizing high-purity this compound?

Answer:

- Byproduct mitigation : Use continuous flow reactors to minimize side reactions (e.g., hydrolysis of nitrile to amide) .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted pyrazole.

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point: ~220–225°C) .

Q. Q7. What are the implications of the nitrile group in structure-activity relationship (SAR) studies?

Answer: The nitrile group:

- Enhances electrophilicity , enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors).

- Stabilizes π-stacking interactions in protein binding pockets, improving affinity .

- Synthetic versatility : Can be reduced to amine or hydrolyzed to carboxylic acid for derivative synthesis .

Q. Q8. How should researchers validate the stability of this compound under experimental conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.